molecular formula C7H11B B1266525 Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) CAS No. 2534-77-2

Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)

Cat. No. B1266525
CAS RN: 2534-77-2
M. Wt: 175.07 g/mol
InChI Key: QXYOAWHKJRWNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” is also known as Norbornane or exo-2-Bromonorbornane . It is an organic compound and a saturated hydrocarbon with the chemical formula C7H11Br . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .


Synthesis Analysis

The synthesis of a Bicyclo[2.2.1]heptane skeleton involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . This method has been described as efficient and broadly applicable, working for a wide range of electron-deficient alkenes and substituted BCB ketones .


Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” is characterized by a bicyclic hydrocarbon skeleton . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position . The compound has a molecular weight of 175.07 .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” is a crystalline compound with a melting point of 88 °C . It has a molecular weight of 175.07 .

Scientific Research Applications

Synthesis and Polymeric Applications

Bicyclo[2.2.1]heptane derivatives, such as 2-bromo-, (1S-exo)-(9CI), have been utilized in the synthesis of fully alicyclic polyimides. These polyimides show promising properties like solubility in organic polar solvents and the ability to form free-standing films, suggesting applications in advanced materials and coatings (Matsumoto, 2001).

Chemistry of Complexes

These compounds have been involved in the formation of tricarbonyliron complexes, offering insights into the behavior of bicyclic compounds in complex formations. This could have implications in organometallic chemistry and catalysis (Steiner et al., 1977).

Solubility and Film Formation

Another study highlighted the solubility and film-forming properties of polyimides derived from bicyclo[2.2.1]heptane derivatives. These materials possess high thermal stability and flexibility, making them potential candidates for high-performance materials (Yamada et al., 1993).

Electrophilic Reactions

The reactivity of bicyclo[2.2.1]heptane with nitronium tetrafluoroborate was studied, revealing the formation of unique products. This research adds to the understanding of electrophilic reactions in strained hydrocarbons (Olah & Ramaiah, 1993).

Mass Spectrometry in Stereochemical Problems

In the field of analytical chemistry, mass spectrometry has been employed to investigate the behavior of mono- and di-substituted bicyclo[2.2.1]heptanes. This has implications for understanding stereochemistry in complex molecules (Curcuruto et al., 1991).

Preparation and Characterization of Derivatives

Studies have also been conducted on the preparation and characterization of bicyclo[2.2.1]heptane derivatives, contributing to the knowledge of synthetic routes and the properties of these compounds (Hosomi et al., 1983).

Future Directions

“Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” and similar C(sp3)-rich bicyclic hydrocarbon scaffolds are playing an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . The development of new synthetic methods, such as the one involving an intermolecular Diels-Alder reaction , opens the gate to sp3-rich new chemical space .

properties

IUPAC Name

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOAWHKJRWNID-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878960
Record name exo-2-Bromonorbornane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R)-2-Bromobicyclo[2.2.1]heptane

CAS RN

2534-77-2
Record name exo-2-Bromonorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2534-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name exo-2-Bromonorbornane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-2-bromonorbornane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.